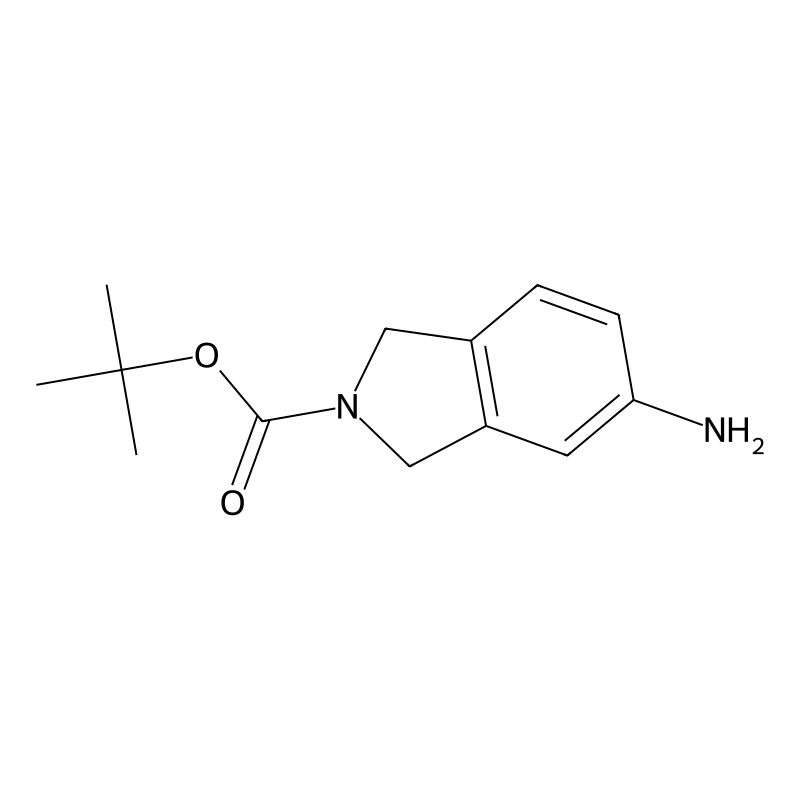Tert-butyl 5-aminoisoindoline-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tert-butyl 5-aminoisoindoline-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 234.29 g/mol. It is characterized by a structure that includes an isoindoline core, an amino group, and a tert-butyl ester group. This compound is typically presented as a yellow to brown solid or liquid, depending on its purity and form .
The compound has notable properties, including high gastrointestinal absorption and the ability to permeate the blood-brain barrier, making it of interest in pharmaceutical research .
Synthesis and Characterization:
Tert-butyl 5-aminoisoindoline-2-carboxylate (also known as 2H-isoindole-2-carboxylic acid, 5-amino-1,3-dihydro-, 1,1-dimethylethyl ester) is a small organic molecule synthesized through various methods, including condensation reactions and multistep syntheses. Research articles describe its preparation and characterization using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) [, ].
Potential Biological Applications:
While the specific biological activity of Tert-butyl 5-aminoisoindoline-2-carboxylate itself remains relatively unexplored, its structural similarity to established bioactive molecules has garnered research interest.
- Scaffold for Drug Design: The isoindoline core present in Tert-butyl 5-aminoisoindoline-2-carboxylate is a common structural motif found in various biologically active compounds, including kinase inhibitors and anticonvulsants []. This has led researchers to explore its potential as a scaffold for designing new drugs by modifying its functional groups.
- Precursor for Synthesis: Tert-butyl 5-aminoisoindoline-2-carboxylate can serve as a valuable starting material for the synthesis of more complex molecules with desired biological properties. Researchers have utilized it as a precursor for the synthesis of analogs with potential anti-inflammatory and anticancer activities [].
- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, releasing tert-butyl alcohol and the corresponding carboxylic acid.
- Acylation: The amino group can react with acyl chlorides to form amides.
- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with alkyl halides.
These reactions are significant for modifying the compound's structure for various applications in medicinal chemistry.
The synthesis of tert-butyl 5-aminoisoindoline-2-carboxylate can be achieved through several methods:
- Condensation Reactions: Starting from isoindoline derivatives and tert-butyl chloroformate, condensation reactions can yield the desired carboxylate.
- Reductive Amination: The amino group can be introduced via reductive amination processes involving appropriate aldehydes or ketones.
- Carboxylation: The introduction of a carboxylic acid group can be accomplished through carboxylation techniques using carbon dioxide under specific conditions.
These methods allow for the production of this compound with varying degrees of purity and yield.
Tert-butyl 5-aminoisoindoline-2-carboxylate has potential applications in:
- Pharmaceutical Development: Its biological activity suggests possible uses in drug formulation, particularly for conditions requiring modulation of CYP enzymes.
- Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
Studies on interaction profiles indicate that tert-butyl 5-aminoisoindoline-2-carboxylate may interact with various biological targets due to its structural characteristics. Its inhibition of CYP2C19 suggests potential drug-drug interactions that could affect the metabolism of co-administered drugs .
Several compounds share structural similarities with tert-butyl 5-aminoisoindoline-2-carboxylate. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| Tert-butyl 4-aminoisoindoline-2-carboxylate | 0.95 |
| Tert-butyl 4-(4-aminobenzyl)piperazine-1-carboxylate | 0.92 |
| Tert-butyl 3-aminobenzylcarbamate | 0.90 |
| Tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 0.89 |
| Tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 0.89 |
| Tert-butyl 5-aminoindoline-1-carboxylate | 0.83 |
These compounds exhibit varying degrees of similarity based on their structural features but may differ significantly in their biological activity and applications.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








